![molecular formula C16H16ClN3O3S2 B2617612 (E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide CAS No. 1396893-09-6](/img/structure/B2617612.png)
(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16ClN3O3S2 and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Materials Science
Hyperbranched Poly(arylene pyrimidine ether)s: The compound serves as a novel leaving group in the synthesis of hyperbranched poly(arylene pyrimidine ether)s. Specifically, it is activated by pyrimidine, allowing for nucleophilic aromatic substitution reactions. These hyperbranched polymers find applications in materials science, such as coatings, adhesives, and drug delivery systems .
Photocatalysis and Organic Transformations
Thiazolo[5,4-d]thiazole-Linked Conjugated Microporous Polymers: By extending the donor–π–acceptor (D–π–A) architecture, researchers have designed two-dimensional conjugated microporous polymers (CMPs) linked by the electron-deficient thiazolo[5,4-d]thiazole (TzTz). These CMPs exhibit excellent visible light activity and efficient charge transfer. Notably, TzTz–CMP–Py outperforms TzTz–CMP–Be in green light-driven selective aerobic oxidation of amines, demonstrating their potential in organic transformations .
Fluorescent Coordination Polymers
2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole-Based Fluorescent Coordination Polymer: A novel fluorescent coordination polymer, [Zn(Py₂TTz)(5-OH-IPA)]ₙ, has been synthesized using 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) and 5-hydroxyisophthalic acid. This compound exhibits fluorescence quenching and red-shifted emission upon interaction with Hg(II) ions in aqueous solution .
Drug Synthesis Intermediates
Edoxaban Synthesis: The compound serves as an intermediate for the synthesis of edoxaban, an activated coagulation factor X (FXa) inhibitor or a direct factor Xa inhibitor. Edoxaban is used clinically as an anticoagulant .
Luminescent Metal–Organic Frameworks (MOFs)
Pillared-Layered Entangled MOF: A highly luminescent metal–organic framework (MOF), [Zn₂(bpdc)₂(BPyTPE)] (BPyTPE = (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene), has been designed. This solvent-free MOF exhibits strong blue-green emission with an excellent fluorescence quantum yield. Its unique structure and luminescent properties make it promising for applications in sensors and optoelectronics .
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-25(22,23)20-9-8-13-14(10-20)24-16(18-13)19-15(21)7-6-11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWSEKGZNGDHAM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)
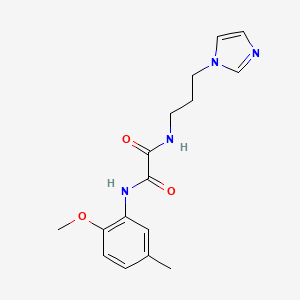
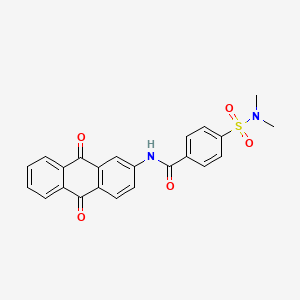
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)
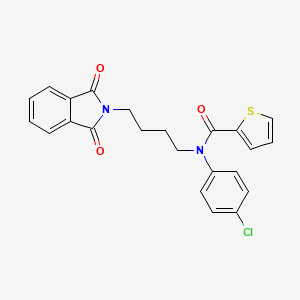

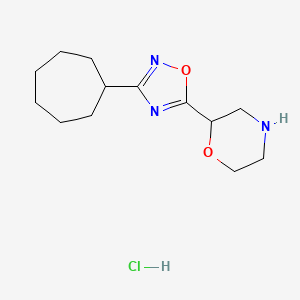


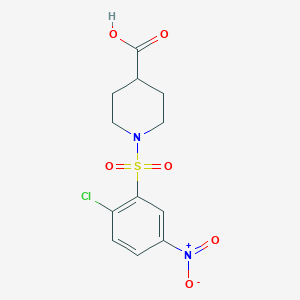
![4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2617545.png)
![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)
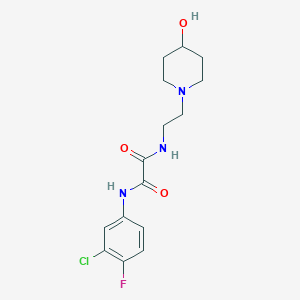
![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)